molecular formula C7H9ClN2O B1395778 2-Chloro-6-ethoxypyridin-4-amine CAS No. 904311-14-4

2-Chloro-6-ethoxypyridin-4-amine

Cat. No. B1395778
M. Wt: 172.61 g/mol
InChI Key: WOMCVZKTPXWGFM-UHFFFAOYSA-N
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Description

“2-Chloro-6-ethoxypyridin-4-amine” is a chemical compound with the molecular formula C7H9ClN2O . It is a solid substance and is used for research and development purposes .


Physical And Chemical Properties Analysis

“2-Chloro-6-ethoxypyridin-4-amine” is a solid substance . It has a molecular weight of 158.59 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • 2-Chloro-6-ethoxypyridin-4-amine is involved in various rearrangements during amination reactions, notably with halopyridines potentially involving pyridyne intermediates. These rearrangements can lead to different amination products based on the halogen and substituent positions (Pieterse & Hertog, 2010).

Synthesis and Catalysis

  • This compound plays a role in the palladium-catalyzed amination reaction, facilitating the preparation of amine-containing ruthenium(II) complexes. Such reactions open avenues for developing new ligands and metal complexes (Johansson, 2006).

Novel Synthesis Processes

  • An efficient synthesis method involving 2-Chloro-6-ethoxypyridin-4-amine has been developed. This involves the reaction of aromatic aldehydes, malononitrile, and ethanol in the presence of NaOH, showcasing an alternative to classic reagents and conditions (Wang et al., 2013).

Applications in Material Science

  • The compound is utilized in the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have potential applications in oligo- and polymerization of alpha-olefins, demonstrating its relevance in material science (Fuhrmann et al., 1996).

Antimalarial Research

  • In the context of antimalarial research, derivatives of 2-Chloro-6-ethoxypyridin-4-amine have been synthesized and evaluated. However, they showed no significant antimalarial activity in preliminary screens (Barlin & Tan, 1984, 1985).

Safety And Hazards

The safety data sheet for “2-Chloro-6-ethoxypyridin-4-amine” indicates that it may cause an allergic skin reaction and serious eye irritation . Therefore, precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-chloro-6-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-4-5(9)3-6(8)10-7/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMCVZKTPXWGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704429
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxypyridin-4-amine

CAS RN

904311-14-4
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-dichloro-pyridin-4-ylamine (1.08 g, 6.6 mmol) in ethanol (1.5 mL) was added sodium ethoxide (2.5 M, 2.7 mL, 6.6 mmol) and the mixture was heated in a sealed tube at 150° C. for 6 h. Water was added, and the mixture was extracted with ethyl acetate. The extracts were concentrated and purified by silica gel flash column eluting with 30% ethyl acetate in hexanes to give the titled compound (1.0 g, 88%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
… This group conferred a level of potency similar to the 2-chloro-6-ethoxypyridin-4-amine … -coupling conditions, while the 2-chloro-6-ethoxypyridin-4-amine could potentially react on the …
Number of citations: 13 pubs.acs.org

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